molecular formula C17H13ClN4OS B293606 6-[(2-Chlorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Chlorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293606
M. Wt: 356.8 g/mol
InChI Key: GDFMAUXTHXXEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Chlorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a triazolothiadiazole derivative that possesses a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-[(2-Chlorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. It also inhibits the growth of cancer cells by arresting the cell cycle at the G2/M phase. The antimicrobial activity of this compound is believed to be due to its ability to disrupt the bacterial cell membrane and inhibit the synthesis of bacterial DNA and RNA. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
6-[(2-Chlorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the migration and invasion of cancer cells. It has also been found to inhibit the growth of bacteria and fungi and reduce the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that this compound has significant antitumor activity in animal models of breast cancer, lung cancer, and colon cancer. It has also been found to reduce the severity of inflammation in animal models of inflammatory diseases, such as arthritis and colitis.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(2-Chlorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its broad-spectrum biological activities, high potency, and low toxicity. This compound can be easily synthesized using simple chemical reactions and is readily available in large quantities. However, the limitations of using this compound in lab experiments include its poor solubility in water, which can make it difficult to administer in animal studies, and its limited stability in biological fluids, which can affect its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research and development of 6-[(2-Chlorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the optimization of its chemical structure to improve its pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and bioavailability. Another direction is the investigation of its mechanism of action and the identification of its molecular targets in cancer cells, bacteria, and fungi. Furthermore, the development of novel drug delivery systems, such as nanoparticles and liposomes, could enhance the therapeutic efficacy and reduce the toxicity of this compound. Finally, the evaluation of its safety and efficacy in clinical trials could lead to the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.

Synthesis Methods

The synthesis of 6-[(2-Chlorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chlorobenzaldehyde, 3-methylbenzaldehyde, and thiourea in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated under reflux conditions for several hours, and the resulting product is isolated by filtration and recrystallization. The yield of the product is typically in the range of 60-70%.

Scientific Research Applications

6-[(2-Chlorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

6-[(2-chlorophenoxy)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4OS/c1-11-5-4-6-12(9-11)16-19-20-17-22(16)21-15(24-17)10-23-14-8-3-2-7-13(14)18/h2-9H,10H2,1H3

InChI Key

GDFMAUXTHXXEQV-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl

Origin of Product

United States

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